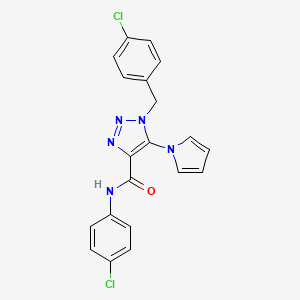

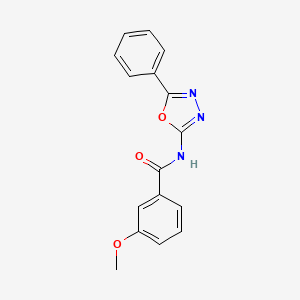

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the 1,3,4-oxadiazole class of compounds . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities, particularly in cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the oxidative cyclization of N-acyl hydrazones, and by the reaction of aromatic hydrazides with aromatic aldehydes through the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved with the utility of different oxidizing agents .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-member heterocyclic ring containing two nitrogen atoms and one oxygen atom . These compounds are interesting due to their π-conjugated electrons and their structural skeleton, which have been widely used in materials science .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include oxidative cyclization, dehydrative cyclization, and various substitution reactions . These reactions are often facilitated by different catalysts and reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents present in the compound. For instance, the presence of a bromine-containing group in the compound can be indicated by a stretching absorption band around 535.73 cm −1 .Aplicaciones Científicas De Investigación

Anticancer Activity

Oxadiazoles have emerged as promising scaffolds in medicinal chemistry, particularly for cancer therapy . In the case of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , it has been evaluated for its anticancer potential. Researchers synthesized a series of oxadiazoles, including this compound, and screened them for in vitro anti-cancer activity. The IC50 values against MCF-7 and KB cell lines were 112.6 µg/ml and 126.7 µg/ml, respectively. Notably, it exhibited lower toxicity in normal cell lines (L292) .

Antibacterial Properties

The compound’s antibacterial activity has also been investigated. It was tested against bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. The results were compared to the standard drug ciprofloxacin .

Antifungal Activity

In addition to antibacterial effects, researchers evaluated its antifungal properties against strains of T. harzianum and A. niger, comparing it to the standard drug fluconazole .

Other Biological Activities

Oxadiazoles exhibit a wide range of biological properties, including antidiabetic, analgesic, and antioxidant effects. While specific data for this compound in these areas are scarce, its structural similarity to known bioactive molecules warrants exploration.

Mecanismo De Acción

Target of action

Benzamides and oxadiazoles often target enzymes or receptors in the body. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .

Mode of action

The mode of action of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target. If it were to act like other benzamides, it might bind to an enzyme and inhibit its activity. If it were to act like other oxadiazoles, it might interact with a cellular receptor and modulate its signaling .

Biochemical pathways

The affected pathways would depend on the specific target of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”. For example, if it targets histone deacetylase like some benzamides, it could affect gene expression and influence a variety of cellular processes .

Pharmacokinetics

Many benzamides and oxadiazoles are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of action

The molecular and cellular effects of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target and mode of action. It could potentially influence a variety of cellular processes, such as cell growth, inflammation, or infection, depending on its target .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”. For example, extreme pH or temperature could affect the compound’s stability or its interaction with its target .

Safety and Hazards

Direcciones Futuras

The future directions in the research and development of 1,3,4-oxadiazole derivatives involve further exploration of their anticancer potential, molecular docking, and SAR studies . There is also interest in optimizing the synthesis process and exploring new potential applications of these compounds .

Propiedades

IUPAC Name |

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFTZZWTGTUGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)

![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/no-structure.png)

![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2598918.png)

![3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2598928.png)

![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598929.png)

![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)